1-(3,4-dimethylphenyl)-N-(3-ethoxypropyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-(3,4-dimethylphenyl)-N-(3-ethoxypropyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a pyrrolidine ring, a carboxamide group, and various substituents, including a 3,4-dimethylphenyl group and an ethoxypropyl group
Preparation Methods
The synthesis of 1-(3,4-dimethylphenyl)-N-(3-ethoxypropyl)-5-oxopyrrolidine-3-carboxamide involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the substituents. The synthetic route typically starts with the preparation of the pyrrolidine ring through a cyclization reaction. The carboxamide group is then introduced via an amide coupling reaction. The 3,4-dimethylphenyl and ethoxypropyl groups are added through substitution reactions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
1-(3,4-dimethylphenyl)-N-(3-ethoxypropyl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule. Common reagents for these reactions include alkyl halides and nucleophilic bases.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of carboxylic acids and amines.
Scientific Research Applications
1-(3,4-dimethylphenyl)-N-(3-ethoxypropyl)-5-oxopyrrolidine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating specific diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylphenyl)-N-(3-ethoxypropyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are complex and depend on the specific context in which the compound is used.
Comparison with Similar Compounds
1-(3,4-dimethylphenyl)-N-(3-ethoxypropyl)-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:
1-(3,4-dimethylphenyl)-N-(3-ethoxypropyl)-5-oxopyrrolidine-2-carboxamide: This compound has a similar structure but differs in the position of the carboxamide group.
1-(3,4-dimethylphenyl)-N-(3-ethoxypropyl)-4-oxopyrrolidine-3-carboxamide: This compound has a similar structure but differs in the position of the oxo group.
1-(3,4-dimethylphenyl)-N-(3-ethoxypropyl)-5-oxopyrrolidine-3-carboxylate: This compound has a similar structure but contains a carboxylate group instead of a carboxamide group.
Properties
Molecular Formula |
C18H26N2O3 |
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Molecular Weight |
318.4 g/mol |
IUPAC Name |
1-(3,4-dimethylphenyl)-N-(3-ethoxypropyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H26N2O3/c1-4-23-9-5-8-19-18(22)15-11-17(21)20(12-15)16-7-6-13(2)14(3)10-16/h6-7,10,15H,4-5,8-9,11-12H2,1-3H3,(H,19,22) |
InChI Key |
AAJGVNFRHZMILF-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC(=O)C1CC(=O)N(C1)C2=CC(=C(C=C2)C)C |
Origin of Product |
United States |
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